molecular formula C23H25NO4 B3091835 Fmoc-beta-cyclopentyl-DL-alanine CAS No. 1219422-04-4

Fmoc-beta-cyclopentyl-DL-alanine

Cat. No. B3091835
CAS RN: 1219422-04-4
M. Wt: 379.4 g/mol
InChI Key: NVZVRXJTMCMDNR-UHFFFAOYSA-N
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Description

“Fmoc-beta-cyclopentyl-DL-alanine” is a derivative of the amino acid alanine . It is also known as “Fmoc-3-cyclopentyl-DL-alanine” and "a- (Fmoc-amino)cyclopentanepropanoic acid" . The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis .


Synthesis Analysis

“this compound” is used in peptide synthesis . It is a versatile reagent for solid-phase peptide synthesis and is used as a linker to synthesize peptides on a monolithic GMA-EDMA (glycidyl methacrylate-co-ethylene dimethacrylate) matrix .


Molecular Structure Analysis

The molecular formula of “this compound” is C23H25NO4 . Its molecular weight is 379.45 .


Chemical Reactions Analysis

“this compound” is a derivative of the amino acid alanine . It is also known as “Fmoc-3-cyclopentyl-DL-alanine” and "a- (Fmoc-amino)cyclopentanepropanoic acid" .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 379.449 . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 598.0±33.0 °C at 760 mmHg . The flash point is 315.4±25.4 °C .

Scientific Research Applications

1. Synthesis of Glycoconjugates

Fmoc-beta-cyclopentyl-DL-alanine has been utilized in the synthesis of glycoconjugates, particularly in mimicking multivalent carbohydrate ligands. A notable example is the use of N-Alloc-N'-Boc-N' '-Fmoc-alpha,alpha-bis(aminomethyl)-beta-alanine for preparing peptide glycoclusters on solid support, demonstrating its utility in complex carbohydrate binding studies (Katajisto et al., 2002).

2. Self-Assembly and Gelation Studies

Research has shown that Fmoc-conjugated alanine-lactic acid sequences, related to this compound, can self-assemble into nanostructures and form gels in water. This finding is significant as it suggests that β-sheet-like hydrogen bonding is not crucial for the self-assembly of Fmoc-conjugated peptides, a departure from previous assumptions. Such knowledge is vital for designing degradable self-assembling materials with biomedical applications (Eckes et al., 2014).

3. Chiral Analysis in Peptide Synthesis

In the field of peptide synthesis, this compound derivatives have been used for the chiral analysis of biogenic DL-amino acids. The developed analytical methods using capillary electrophoresis have been crucial for studying the racemization in solid-phase peptide synthesis, highlighting the compound's role in ensuring purity and stereoselectivity in peptide assembly (Pumera et al., 2002).

4. Synthesis of Mixed Peptidomimetics

This compound has also been used in the synthesis of "mixed" peptidomimetics. This involves the integration of aza-beta3-amino acids and alpha-amino acids, demonstrating the versatility of Fmoc-protected amino acids in the creation of novel peptide-based structures for potential therapeutic applications (Busnel et al., 2005).

Mechanism of Action

Safety and Hazards

“Fmoc-beta-cyclopentyl-DL-alanine” is an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

“Fmoc-beta-cyclopentyl-DL-alanine” has potential biological applications. It is used in virtually every stage of the most important research, development, and production activities in the biopharma, healthcare, education & government, and advanced technologies & applied materials industries .

properties

IUPAC Name

3-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c25-22(26)21(13-15-7-1-2-8-15)24-23(27)28-14-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,15,20-21H,1-2,7-8,13-14H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVRXJTMCMDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1219422-04-4
Record name 3-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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